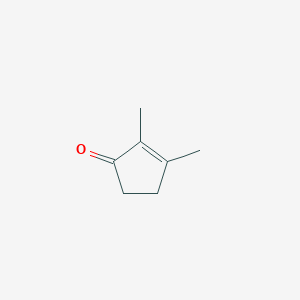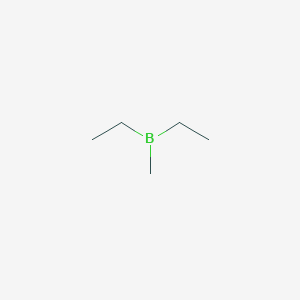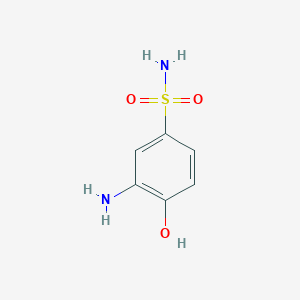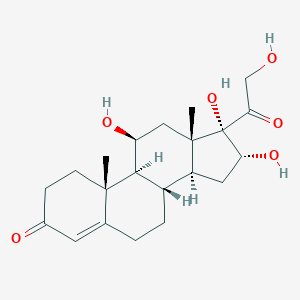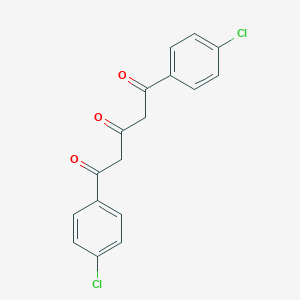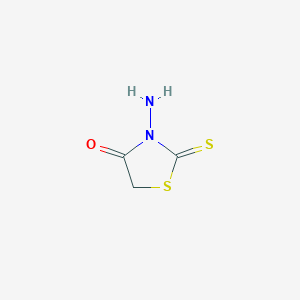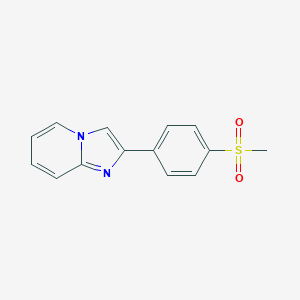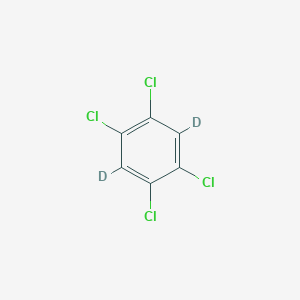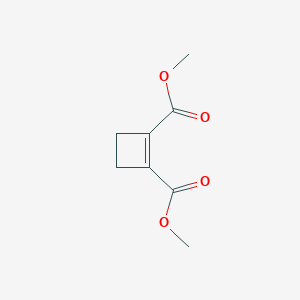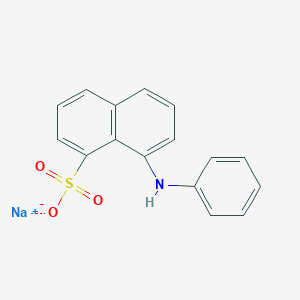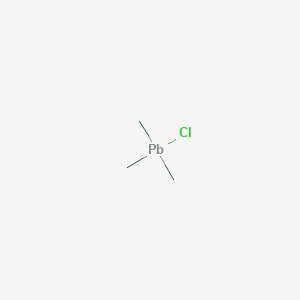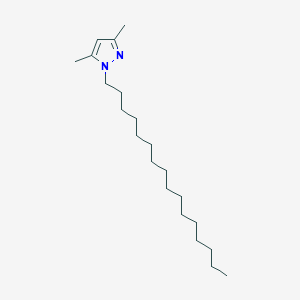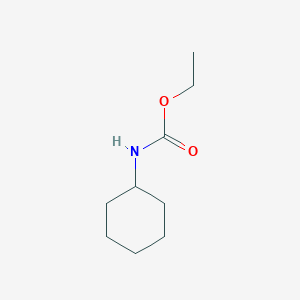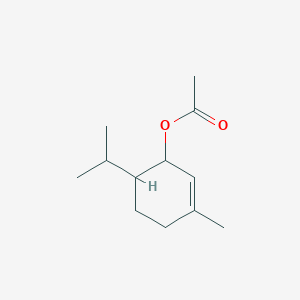
6-(Isopropyl)-3-methylcyclohex-2-en-1-yl acetate
Descripción general
Descripción
6-(Isopropyl)-3-methylcyclohex-2-en-1-yl acetate, also known as IPMCA, is a chemical compound with a molecular formula of C12H20O2. It is an ester that is commonly used in the fragrance and flavor industry due to its pleasant odor and taste. In recent years, IPMCA has gained attention in scientific research due to its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of 6-(Isopropyl)-3-methylcyclohex-2-en-1-yl acetate is not fully understood, but it is thought to act on several cellular pathways. Studies have shown that 6-(Isopropyl)-3-methylcyclohex-2-en-1-yl acetate can inhibit the production of reactive oxygen species (ROS) and reduce oxidative stress in cells. Additionally, 6-(Isopropyl)-3-methylcyclohex-2-en-1-yl acetate can modulate the expression of genes involved in inflammation and immune response.
Efectos Bioquímicos Y Fisiológicos
6-(Isopropyl)-3-methylcyclohex-2-en-1-yl acetate has several biochemical and physiological effects that have been studied in vitro and in vivo. In cell culture studies, 6-(Isopropyl)-3-methylcyclohex-2-en-1-yl acetate has been shown to reduce the production of inflammatory cytokines and inhibit the growth of several strains of bacteria. In animal studies, 6-(Isopropyl)-3-methylcyclohex-2-en-1-yl acetate has been found to have anti-inflammatory and analgesic effects. Additionally, 6-(Isopropyl)-3-methylcyclohex-2-en-1-yl acetate has been shown to improve cognitive function in mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6-(Isopropyl)-3-methylcyclohex-2-en-1-yl acetate in lab experiments is its low toxicity and high solubility in organic solvents. Additionally, 6-(Isopropyl)-3-methylcyclohex-2-en-1-yl acetate has a pleasant odor, which makes it easy to detect in experiments. However, one limitation of using 6-(Isopropyl)-3-methylcyclohex-2-en-1-yl acetate is its high cost, which may limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for research on 6-(Isopropyl)-3-methylcyclohex-2-en-1-yl acetate. One area of interest is its potential as a natural preservative in food and cosmetic products. Additionally, 6-(Isopropyl)-3-methylcyclohex-2-en-1-yl acetate may have applications in the treatment of inflammatory diseases, such as rheumatoid arthritis. Further studies are needed to fully understand the mechanism of action of 6-(Isopropyl)-3-methylcyclohex-2-en-1-yl acetate and to explore its potential therapeutic properties.
Métodos De Síntesis
The synthesis of 6-(Isopropyl)-3-methylcyclohex-2-en-1-yl acetate involves the reaction of isopropyl alcohol, acetic anhydride, and 3-methylcyclohex-2-en-1-one in the presence of a catalyst. The reaction yields 6-(Isopropyl)-3-methylcyclohex-2-en-1-yl acetate as a clear liquid with a fruity odor. The purity of the final product can be improved through distillation and recrystallization.
Aplicaciones Científicas De Investigación
6-(Isopropyl)-3-methylcyclohex-2-en-1-yl acetate has been the subject of several scientific studies due to its potential therapeutic properties. One study found that 6-(Isopropyl)-3-methylcyclohex-2-en-1-yl acetate has antimicrobial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. Another study showed that 6-(Isopropyl)-3-methylcyclohex-2-en-1-yl acetate has anti-inflammatory properties and can reduce the production of inflammatory cytokines in cells. Additionally, 6-(Isopropyl)-3-methylcyclohex-2-en-1-yl acetate has been found to have antioxidant properties and can scavenge free radicals in vitro.
Propiedades
IUPAC Name |
(3-methyl-6-propan-2-ylcyclohex-2-en-1-yl) acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O2/c1-8(2)11-6-5-9(3)7-12(11)14-10(4)13/h7-8,11-12H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NADGBBLSBLDJEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(C(CC1)C(C)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70923378 | |
| Record name | 3-Methyl-6-(propan-2-yl)cyclohex-2-en-1-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70923378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.29 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Isopropyl)-3-methylcyclohex-2-en-1-yl acetate | |
CAS RN |
1204-30-4 | |
| Record name | Piperityl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1204-30-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(Isopropyl)-3-methylcyclohex-2-en-1-yl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001204304 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methyl-6-(propan-2-yl)cyclohex-2-en-1-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70923378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(isopropyl)-3-methylcyclohex-2-en-1-yl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.524 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



